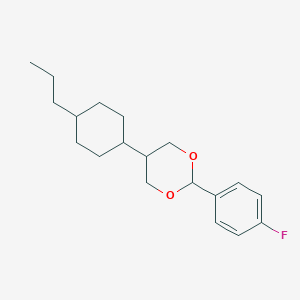

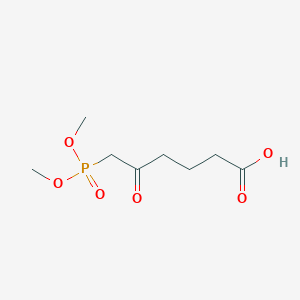

![molecular formula C9H12FNO3 B164969 1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI) CAS No. 131233-81-3](/img/structure/B164969.png)

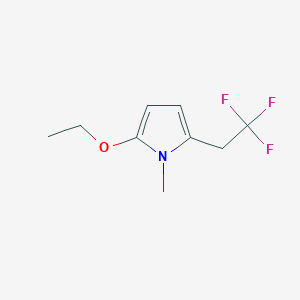

1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

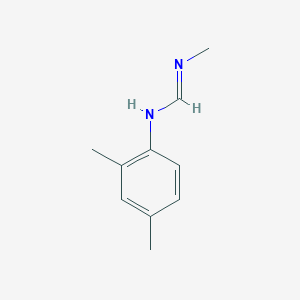

1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI) is a chemical compound that belongs to the family of phenols and is commonly known as 4-Fluoroamphetamine. It is a psychoactive drug that has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and addiction. However, 4-Fluoroamphetamine has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 4-Fluoroamphetamine involves the stimulation of the release of dopamine, serotonin, and norepinephrine. It acts as a substrate for the monoamine transporters, causing an increase in the extracellular concentration of these neurotransmitters. This results in an increase in the activation of the corresponding receptors, leading to the observed stimulant and entactogenic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Fluoroamphetamine are similar to those of other amphetamines. It has been found to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to cause the release of glucose and fatty acids from adipose tissue, leading to an increase in energy metabolism.

Advantages And Limitations For Lab Experiments

4-Fluoroamphetamine has several advantages and limitations for lab experiments. One advantage is its ability to stimulate the release of neurotransmitters, making it a useful tool for studying the regulation of mood and behavior. However, its potential for abuse and addiction makes it difficult to use in animal studies. Additionally, the lack of a specific receptor target makes it difficult to study the specific mechanisms underlying its effects.

Future Directions

There are several future directions for the study of 4-Fluoroamphetamine. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Additionally, further research is needed to understand the specific mechanisms underlying its effects, including its interaction with the monoamine transporters and neurotransmitter receptors. Finally, the development of more specific and selective analogs of 4-Fluoroamphetamine may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-Fluoroamphetamine involves the reaction of 4-Fluorobenzaldehyde with nitroethane in the presence of a reducing agent such as sodium borohydride. The resulting nitrostyrene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the addition of hydrochloric acid to the amine, resulting in the formation of 4-Fluoroamphetamine.

Scientific Research Applications

4-Fluoroamphetamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to possess both stimulant and entactogenic properties, making it a potential candidate for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, 4-Fluoroamphetamine has been found to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood and behavior.

properties

CAS RN |

131233-81-3 |

|---|---|

Product Name |

1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI) |

Molecular Formula |

C9H12FNO3 |

Molecular Weight |

201.19 g/mol |

IUPAC Name |

4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3/t9-/m0/s1 |

InChI Key |

DKBXREAGJFVVAP-VIFPVBQESA-N |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1F)O)O)O |

SMILES |

CNCC(C1=CC(=C(C=C1F)O)O)O |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1F)O)O)O |

synonyms |

1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

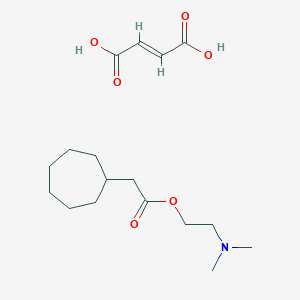

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)